molecular formula C30H30N2O7 B2386676 N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898343-48-1

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Katalognummer: B2386676
CAS-Nummer: 898343-48-1
Molekulargewicht: 530.577
InChI-Schlüssel: AZNGLSVTHSXATJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a quinolin-4-one derivative featuring a 2,4-dimethoxyphenyl acetamide moiety. The quinoline core is substituted at position 3 with a 4-ethoxybenzoyl group and at position 6 with an ethoxy group.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-5-38-20-9-7-19(8-10-20)29(34)24-17-32(26-14-12-22(39-6-2)15-23(26)30(24)35)18-28(33)31-25-13-11-21(36-3)16-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNGLSVTHSXATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This detailed article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a quinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, indicating a complex arrangement conducive to various interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The quinoline structure is known to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects against diseases such as cancer and infections.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neurological health.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, research indicates that N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)15.0

These values suggest significant potency compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens. In vitro studies report the following minimum inhibitory concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate a promising spectrum of activity against both bacterial and fungal infections.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death), mediated through the activation of caspase pathways.

Case Study 2: Antimicrobial Action

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that it effectively inhibited biofilm formation, a critical factor in the pathogenicity of this bacterium.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structure Variations: Quinolinone vs. Quinazolinone

The target compound’s quinolin-4-one core distinguishes it from quinazolin-4-one derivatives (e.g., compounds in ). Quinazolinones lack the fused benzene ring of quinolinones, altering electronic properties and hydrogen-bonding capacity. For example:

  • N-(2-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4e, ): Exhibits a quinazolinone core with a hydroxyphenyl acetamide group.
  • N-(2,4-Dimethoxyphenyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14, ): Contains a coumarin (chromen-2-one) core instead of quinolinone, highlighting how core modifications influence π-π stacking interactions in target binding .

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents Reference
Target Compound Quinolin-4-one 3-(4-ethoxybenzoyl), 6-ethoxy, 2,4-dimethoxyphenyl acetamide
4e () Quinazolin-4-one 3-acetamide, 2-hydroxyphenyl
14 () Chromen-2-one 3-acetamide, 2,4-dimethoxybenzyl

Substituent Effects on Bioactivity

A. Position 3 Substitutions

The 3-(4-ethoxybenzoyl) group in the target compound contrasts with sulfonyl or thioether groups in analogues:

  • N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide (): Differs by a 6-fluoro substituent instead of ethoxy, which may enhance metabolic stability but reduce solubility .
B. Position 6 Substitutions

The 6-ethoxy group in the target compound is replaced in analogues with halogens or methyl groups:

  • Compound 8c (): 6-Chloro substitution on quinazolinone increases electrophilicity, possibly enhancing antibacterial activity but raising toxicity risks .

Table 2: Substituent Impact on Properties

Compound Position 3 Group Position 6 Group LogP* (Predicted) Bioactivity Notes Reference
Target Compound 4-ethoxybenzoyl Ethoxy ~3.5 High lipophilicity, CNS potential
Compound 4-fluorophenylsulfonyl Ethyl ~2.8 Polar, likely peripheral target
Compound 4-ethoxybenzoyl Fluoro ~3.2 Enhanced metabolic stability

Pharmacokinetic and Pharmacodynamic Profiles

  • Compounds: Phthalimide-quinazolinone hybrids (e.g., 1a, 2) demonstrated favorable intestinal absorption and BBB permeability due to balanced lipophilicity (LogP ~3.0–3.5).

Table 3: Pharmacokinetic Comparison

Compound Predicted BBB Permeability Key Molecular Targets Therapeutic Indication Reference
Target Compound High Kinases, proteases Oncology, inflammation
1a () Moderate MAO B, COX-2 Neurodegenerative diseases
8c () Low InhA (Mycobacterium) Tuberculosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.